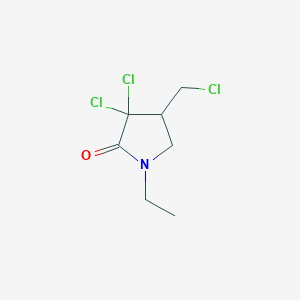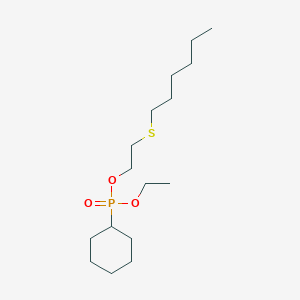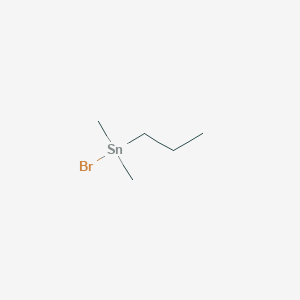
Bromo(dimethyl)propylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(dimethyl)propylstannane: is an organotin compound characterized by the presence of a tin atom bonded to a bromo group and a propyl group substituted with two methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromo(dimethyl)propylstannane can be synthesized through the reaction of dimethylpropylstannane with bromine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and scalability for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Bromo(dimethyl)propylstannane can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of this compound can yield using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions, amines, solvents like ethanol or water, room temperature.
Oxidation: Hydrogen peroxide, solvents like acetic acid, room temperature.
Reduction: Lithium aluminum hydride, solvents like tetrahydrofuran, low temperature.
Major Products Formed:
Substitution: Hydroxyl(dimethyl)propylstannane, Amino(dimethyl)propylstannane.
Oxidation: Dimethylpropylstannane oxide.
Reduction: Dimethylpropylstannane.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bromo(dimethyl)propylstannane is used as a precursor in the synthesis of various organotin compounds. It is also employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds .
Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential antimicrobial and antifungal properties. They are also investigated for their role in enzyme inhibition and biochemical pathways .
Industry: In the industrial sector, this compound is used in the production of polymers and plastics . It serves as a catalyst in the polymerization process and enhances the properties of the final product.
Wirkmechanismus
The mechanism of action of bromo(dimethyl)propylstannane involves its interaction with nucleophiles and electrophiles . The bromo group acts as a leaving group, allowing the tin atom to form new bonds with other atoms or molecules. This reactivity is crucial in catalysis and organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- Chloro(dimethyl)propylstannane
- Iodo(dimethyl)propylstannane
- Dimethylpropylstannane
Comparison: Bromo(dimethyl)propylstannane is unique due to its bromo group , which provides distinct reactivity compared to its chloro and iodo counterparts. The bromo group is a better leaving group than chloro but less reactive than iodo, making it suitable for specific reactions where controlled reactivity is desired.
Conclusion
This compound is a versatile organotin compound with significant applications in organic synthesis, catalysis, and industrial production. Its unique reactivity and properties make it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
61222-22-8 |
|---|---|
Molekularformel |
C5H13BrSn |
Molekulargewicht |
271.77 g/mol |
IUPAC-Name |
bromo-dimethyl-propylstannane |
InChI |
InChI=1S/C3H7.2CH3.BrH.Sn/c1-3-2;;;;/h1,3H2,2H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
CRCXOYHRFRCVAS-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[Sn](C)(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



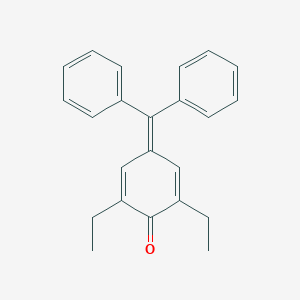
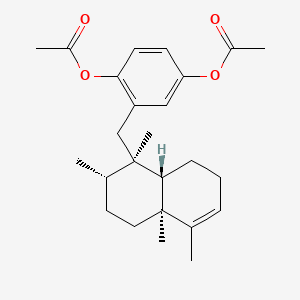
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)


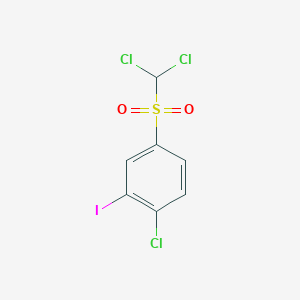


![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)

![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
